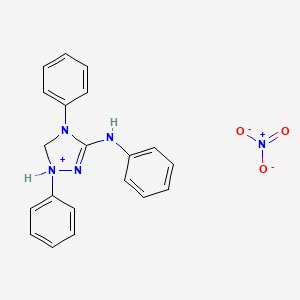
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes an anilino group and two phenyl groups attached to a triazole ring. The nitrate counterion adds to its stability and solubility in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of aniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with hydrazine derivatives to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the phenyl groups, leading to a variety of products.
Substitution: The anilino and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and inhibition.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of hormone-dependent cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A simpler triazole derivative with similar reactivity but lacking the anilino and phenyl groups.
3-Amino-1,2,4-triazole: Another triazole derivative used in various chemical and biological applications.
1,2,4-Triazol-3-one: A triazole compound with a carbonyl group, used in different industrial applications.
Uniqueness: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the anilino and phenyl groups enhances its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
55035-74-0 |
|---|---|
Molekularformel |
C20H19N5O3 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;nitrate |
InChI |
InChI=1S/C20H18N4.NO3/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1(3)4/h1-15H,16H2,(H,21,22);/q;-1/p+1 |
InChI-Schlüssel |
CSWYGGLWMHLYBA-UHFFFAOYSA-O |
Kanonische SMILES |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


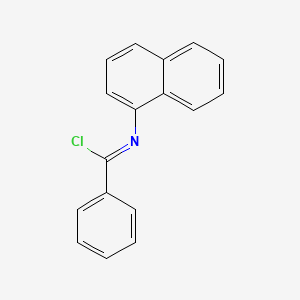
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
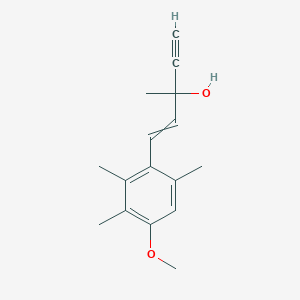
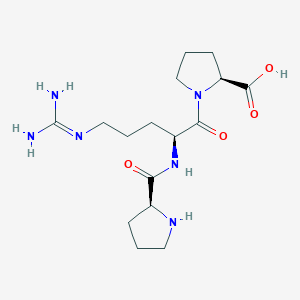
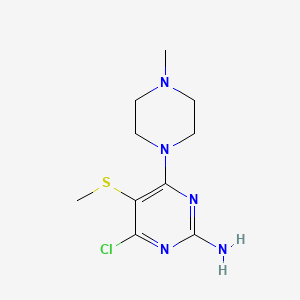
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
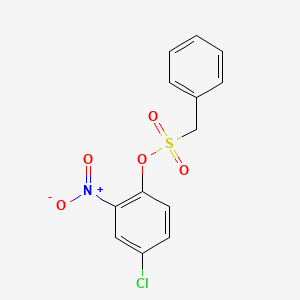
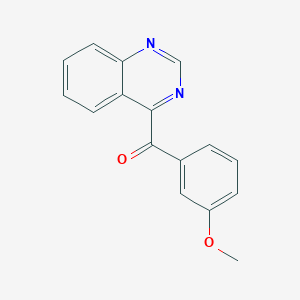
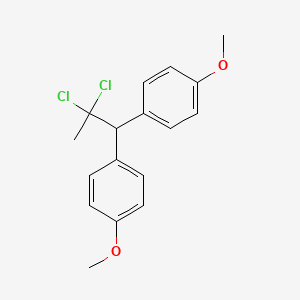

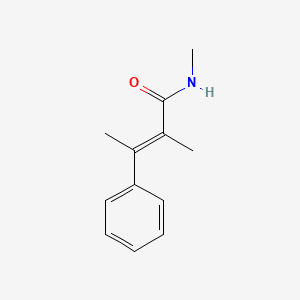
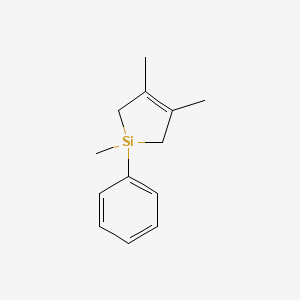
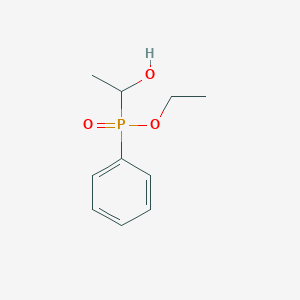
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
